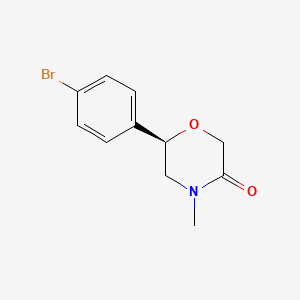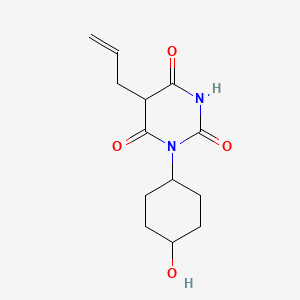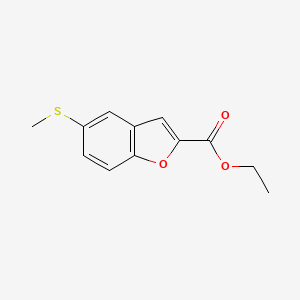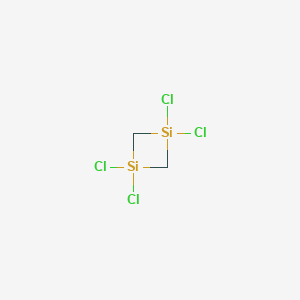
1,1,3,3-Tetrachloro-1,3-disilacyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrachloro-1,3-disilacyclobutane is an organosilicon compound with the molecular formula C2H4Cl4Si2 It consists of a four-membered ring with two silicon atoms and two carbon atoms, each silicon atom bonded to two chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane can be synthesized through several methods. One common approach involves the reaction of dichlorosilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents. These reactions typically occur under anhydrous conditions to prevent hydrolysis.
Addition Reactions: Reagents such as hydrogen halides and halogenating agents are used under controlled temperature conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Addition Reactions: Products include adducts formed by the addition of nucleophiles or electrophiles to the silicon atoms.
科学的研究の応用
1,1,3,3-Tetrachloro-1,3-disilacyclobutane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, although more research is needed in this area.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane involves its interaction with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved in these interactions depend on the specific chemical environment and the nature of the reactants.
類似化合物との比較
1,1,3,3-Tetramethyl-1,3-disilacyclobutane: Similar structure but with methyl groups instead of chlorine atoms.
1,1,3,3-Tetraphenyl-1,3-disilacyclobutane: Contains phenyl groups instead of chlorine atoms.
Uniqueness: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane is unique due to its chlorine atoms, which impart distinct reactivity and properties compared to its methyl and phenyl analogs. The presence of chlorine atoms allows for a wider range of chemical modifications and applications.
特性
CAS番号 |
2146-97-6 |
|---|---|
分子式 |
C2H4Cl4Si2 |
分子量 |
226.0 g/mol |
IUPAC名 |
1,1,3,3-tetrachloro-1,3-disiletane |
InChI |
InChI=1S/C2H4Cl4Si2/c3-7(4)1-8(5,6)2-7/h1-2H2 |
InChIキー |
SYSHGEHAYJKOLC-UHFFFAOYSA-N |
正規SMILES |
C1[Si](C[Si]1(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
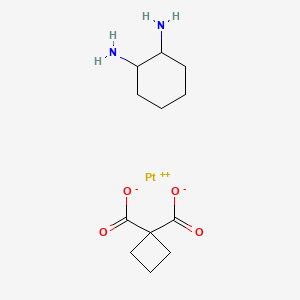

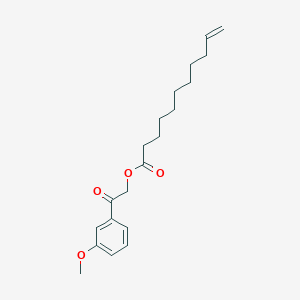
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)


